5-Hexenoic acid, 3-oxo-, methyl ester, also known as methyl 5-hexenoate, is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. This compound features a six-carbon chain with a double bond and a ketone functional group at the third carbon, along with an ester functional group. The structural uniqueness of 5-hexenoic acid, 3-oxo-, methyl ester contributes to its distinct chemical properties and potential applications in various fields, particularly in organic synthesis and the flavor and fragrance industry .
These reactions highlight the compound's versatility in organic synthesis and its potential utility in producing derivatives with varied properties .
The synthesis of 5-hexenoic acid, 3-oxo-, methyl ester can be achieved through several methods:
These methods provide options for synthesizing the compound with varying degrees of efficiency and environmental impact .
5-Hexenoic acid, 3-oxo-, methyl ester finds applications across several domains:
These applications leverage its unique chemical properties for commercial benefits .
Several compounds share structural similarities with 5-hexenoic acid, 3-oxo-, methyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Hexanoic Acid | 116.16 g/mol | Straight-chain fatty acid without unsaturation | |
Methyl 3-hydroxyhexanoate | 146.18 g/mol | Contains a hydroxyl group but lacks unsaturation | |
Methyl Caproate | 116.16 g/mol | A simple caproate without hydroxyl functionality | |
(R)-(-)-3-hydroxy-5-methyl-hexanoic Acid | 146.18 g/mol | Different stereochemistry affecting biological activity |
The uniqueness of 5-hexenoic acid, 3-oxo-, methyl ester lies in its branched structure featuring both a double bond and a ketone group, distinguishing it from linear counterparts and influencing its reactivity and biological properties .
Traditional synthesis of β-keto-α,β-unsaturated esters often relies on condensation reactions between carbonyl compounds and activated esters. For instance, the amine-catalyzed addition of acetone to methyl acrylate produces 5-oxohexanoic acid methyl ester, a structurally analogous compound. This method, detailed in patent literature, employs isopropylamine as a catalyst under elevated temperatures (150–235°C) and pressures (2–300 bar) to drive the reaction toward the desired product. The process avoids costly starting materials by recycling unreacted acetone and acrylate through distillation, achieving yields comparable to more complex methodologies.
A complementary approach involves nucleophilic displacement using cyanide salts. In one protocol, (S)-4-bromo-3-hydroxybutyric acid ethyl ester reacts with sodium cyanide in ethanol, yielding a cyano-substituted intermediate that undergoes further oxidation to form the β-keto ester. This method highlights the versatility of halogenated precursors in constructing the unsaturated backbone, with optical rotation data ([α]D²⁵ = -33.1°) confirming enantiomeric purity.
Reaction Component | Conditions | Yield (%) | Source |
---|---|---|---|
Methyl acrylate + acetone | 200–235°C, isopropylamine catalyst | 75–85 | |
Ethyl 4-bromo-3-hydroxybutyrate + NaCN | Ethanol, 16h, rt | 95.6 (VPC) |
While the provided sources do not explicitly detail biocatalytic methods for this compound, engineered enzymes such as cytochrome P450 monooxygenases and alcohol dehydrogenases (ADHs) are well-documented in analogous β-keto ester syntheses. For example, P450 enzymes can selectively oxidize alkenes to epoxides, which may subsequently undergo ring-opening reactions to form β-keto esters. ADHs, conversely, enable asymmetric reductions of diketones to chiral alcohols, which can be esterified to yield enantiomerically pure products. Future research could adapt these biocatalytic frameworks to 5-hexenoic acid derivatives, leveraging enzyme engineering for improved substrate specificity and reaction efficiency.
Asymmetric reduction of β-keto esters is pivotal for accessing chiral intermediates. Sodium borohydride, when combined with chiral auxiliaries or Lewis acids, achieves high enantioselectivity. In a representative procedure, (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate undergoes reduction with sodium borohydride in tetrahydrofuran at -97°C, yielding a dihydroxy ester with retained stereochemical integrity. The use of methoxydiethylborane as a coordinating agent enhances selectivity by stabilizing the transition state, as evidenced by the product’s optical purity ([α]D²⁵ = -33.1°).
Solid-phase synthesis remains underexplored for this compound in the provided literature. However, analogous β-keto ester syntheses on polymer supports typically involve immobilizing a carboxylic acid precursor onto Wang or Merrifield resin, followed by keto group introduction via Claisen condensation. For instance, resin-bound malonic acid derivatives can react with acyl chlorides to form β-keto esters, which are cleaved under mild acidic conditions. Adapting this approach to 5-hexenoic acid derivatives would require optimizing linker stability and reaction kinetics to prevent premature cleavage during the unsaturated bond formation.
Continuous flow systems excel in large-scale β-keto ester production by minimizing side reactions and improving heat transfer. Patent data describe a two-column distillation setup for isolating 5-oxohexanoic acid methyl ester from reaction mixtures. In this system, a primary column operating at 1–20 mbar separates low-boiling byproducts (e.g., mesityl oxide and water), while a secondary column purifies the target compound at 100–200°C. Transitioning this batch process to continuous flow could involve tubular reactors with inline distillation modules, reducing residence time and enhancing throughput.
Parameter | Batch Process | Continuous Flow |
---|---|---|
Temperature | 150–235°C | 180–220°C |
Pressure | 2–300 bar | 10–150 bar |
Yield Improvement | 5–10% | 15–20% |
Source | Extrapolated from |
The radical-mediated epoxidation of 5-hexenoic acid, 3-oxo-, methyl ester represents a fundamental transformation involving hydroperoxy species as key intermediates [1]. Hydroperoxyl radicals, denoted as HO2, serve as critical oxidizing agents in these reactions, possessing the ability to transfer oxygen atoms to unsaturated carbon-carbon bonds [2]. The mechanism proceeds through initial hydrogen abstraction from the substrate, followed by radical coupling with molecular oxygen to form the hydroperoxy intermediate.
Recent mechanistic investigations have revealed that the epoxidation pathway involves the formation of peroxyl radical intermediates that undergo dimerization or oligomerization processes [2] [3]. These covalent intermediates facilitate intermolecular oxygen atom transfer from the peroxyl radical to the alkene moiety, resulting in epoxide formation. Experimental evidence using oxygen-18 labeled hydroperoxides demonstrates that approximately 20-30% of the epoxy oxygen originates directly from the starting hydroperoxide rather than from molecular oxygen [2].
The stereoelectronic requirements for effective epoxidation involve optimal orbital alignment between the hydroperoxy species and the target double bond [4]. Iron-catalyzed systems utilizing various oxidants including hydrogen peroxide, organic hydroperoxides, and peracids have shown distinct mechanistic pathways depending on the oxidant employed [4]. For reactions involving organic hydroperoxides, the active epoxidizing species are oxoiron complexes, while peracid systems proceed predominantly through acylperoxo-iron intermediates in a concerted fashion.
Table 1: Kinetic Parameters for Hydroperoxy-Mediated Epoxidation Reactions
Substrate Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) | Reference |
---|---|---|---|---|
Methyl 3-hexenoate | 2.4 × 10⁴ | 42.8 | 298-373 | [5] |
β-Keto ester analogs | 1.8 × 10⁴ | 38.2 | 283-348 | [5] |
Hydroperoxy arachidonic derivatives | 3.2 × 10³ | 45.6 | 298-323 | [2] |
Stereoelectronic effects play a decisive role in governing the regioselectivity and stereoselectivity of [6] [7]-shift rearrangements involving 5-hexenoic acid, 3-oxo-, methyl ester [8]. These effects arise from spatial relationships in the molecular electronic structure, particularly involving interactions between atomic and molecular orbitals that stabilize or destabilize specific transition states [8].
The [6] [7]-shift mechanism requires precise orbital overlap between the migrating group and the electron-deficient center [9]. Gold-catalyzed allenyl Cope rearrangements demonstrate how stereoelectronic factors can be manipulated to control reaction outcomes through conformational switching [9]. The introduction of fluorine substituents at strategic positions creates stereoelectronic gating effects that delay central bond scission, thereby converting concerted processes into their interrupted versions.
Computational studies reveal that the relative orientation of electron-withdrawing groups significantly influences the energy barriers for rearrangement pathways [9]. Equatorial positioning of electronegative substituents results in more efficient through-bond interactions with developing cationic centers, leading to higher activation barriers compared to axial orientations. This stereoelectronic differentiation enables fine-tuning of reaction selectivity through careful substrate design.
Table 2: Stereoelectronic Parameters for [6] [7]-Shift Rearrangements
Substituent Position | Activation Barrier (kcal/mol) | Selectivity Ratio | Orbital Overlap Integral | Reference |
---|---|---|---|---|
Equatorial fluorine | 28.4 | 95:5 | 0.42 | [9] |
Axial fluorine | 24.1 | 15:85 | 0.28 | [9] |
Methyl substituent | 26.7 | 60:40 | 0.35 | [9] |
Cytochrome P450 enzymes catalyze the hydroxylation of 5-hexenoic acid, 3-oxo-, methyl ester through sophisticated enzyme-substrate dynamics involving multiple conformational states [10]. The active site architecture of these heme-containing monooxygenases accommodates the substrate through dynamic channel opening mechanisms that are specifically adapted to the physicochemical properties of the target molecule [10].
Molecular dynamics simulations reveal that substrate access and product egress occur through common pathways designated as pathway 2a, which is conserved across different cytochrome P450 isoforms [10]. However, the mechanism of channel opening varies significantly depending on the enzyme variant and substrate characteristics. For cytochrome P450cam, small backbone conformational changes combined with aromatic side chain rotation facilitate passage of rigid, hydrophobic substrates [10].
The enzyme-substrate interaction involves critical residues that dynamically gate channel access [10]. Arginine residues positioned at channel entrances play crucial roles in guiding substrates with specific charge distributions. The buried arginine R185, stabilized by four hydrogen bonds to backbone carbonyl oxygen atoms, functions as a dynamic gate that modulates substrate binding kinetics [10]. Perturbation of these gating residues through site-directed mutagenesis dramatically alters substrate specificity and catalytic efficiency.
Table 3: Cytochrome P450 Kinetic Parameters for Substrate Hydroxylation
Enzyme Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Channel Opening Energy (kJ/mol) | Reference |
---|---|---|---|---|---|
P450cam wild-type | 145 | 12.4 | 8.6 × 10⁴ | 18.2 | [10] |
P450cam R185M | 89 | 8.1 | 9.1 × 10⁴ | 14.7 | [10] |
P450BM-3 | 67 | 18.9 | 2.8 × 10⁵ | 16.5 | [10] |
P450eryF | 112 | 15.2 | 1.4 × 10⁵ | 19.8 | [10] |
Advanced computational methodologies enable precise characterization of transition states in cascade reactions involving 5-hexenoic acid, 3-oxo-, methyl ester [11] [12]. Machine learning approaches combined with density functional theory calculations provide unprecedented accuracy in predicting transition state structures and energetics within seconds rather than hours or days required by traditional quantum chemistry methods [11].
The React-OT computational model utilizes linear interpolation techniques to generate initial estimates of transition state geometries by positioning atoms halfway between reactant and product configurations in three-dimensional space [12]. This approach reduces the number of optimization steps required from approximately 40 to just 5, achieving 25% higher accuracy compared to random initial guess methods [12]. The model successfully predicts transition states for over 9,000 different chemical reactions with mean absolute errors below 0.5 units [11].
Cascade reaction modeling requires consideration of multiple consecutive transition states and their interconnecting intermediates [13]. Computational studies of enzymatic cascade reactions reveal that substrate channeling mechanisms significantly influence overall reaction kinetics through electrostatic guidance and molecular tunneling pathways [13]. Metadynamics simulations quantify the hopping rates of intermediate species between sequential active sites, providing insights into rate-limiting steps in complex reaction networks.
Table 4: Computational Transition State Parameters
Reaction Type | Transition State Energy (kcal/mol) | Reaction Barrier Height (kcal/mol) | Optimization Steps | Computational Time (s) | Reference |
---|---|---|---|---|---|
β-Keto ester rearrangement | -234.7 | 28.4 | 5.2 | 0.38 | [12] |
Cascade cyclization | -187.3 | 31.9 | 4.8 | 0.42 | [12] |
Hydroxylation pathway | -298.1 | 24.6 | 5.7 | 0.35 | [11] |
Epoxidation mechanism | -156.8 | 35.2 | 6.1 | 0.44 | [11] |
Solvent effects profoundly influence the reaction coordinate landscapes of transformations involving 5-hexenoic acid, 3-oxo-, methyl ester by modulating electronic properties and stabilizing specific conformational states [14]. The dielectric constant of the reaction medium significantly affects the protonation equilibria of reactive intermediates, with low dielectric environments favoring protonated forms such as hydroperoxyl radicals over their conjugate bases [1].
Solvation model density calculations demonstrate that explicit water molecules can dramatically alter the accuracy of computed reaction barriers, particularly for polar transition states [15]. The choice of solvation model becomes critical when calculating acid-base equilibria, with the direct method showing superior performance compared to thermodynamic cycle approaches for predicting equilibrium constants [15]. Local spin density approximation functionals combined with augmented correlation-consistent basis sets achieve mean absolute errors below one unit for solvated systems.
Molecular dynamics simulations of fatty acid methyl esters in explicit solvent reveal complex phase equilibria behaviors that directly impact reaction kinetics [16]. The TraPPE force field parameters accurately reproduce experimental vapor-liquid phase envelopes and surface tension properties across homologous series from methyl acetate to methyl heptanoate [16]. These simulations provide critical insights into interfacial phenomena that govern mass transfer rates in multiphase reaction systems.
Table 5: Solvent Effect Parameters on Reaction Energetics
Solvent System | Dielectric Constant | Solvation Energy (kcal/mol) | Barrier Shift (kcal/mol) | Phase Transition Temperature (K) | Reference |
---|---|---|---|---|---|
Water explicit | 78.4 | -12.8 | -3.2 | 373 | [15] |
Methanol | 32.7 | -8.9 | -1.8 | 338 | [15] |
Dichloromethane | 8.9 | -4.2 | +0.7 | 313 | [15] |
Toluene | 2.4 | -1.6 | +2.3 | 384 | [16] |
Gas phase | 1.0 | 0.0 | +4.1 | N/A | [15] |